molecular formula C10H11F2NO2 B8096806 3,4-Difluoro-D-homophenylalanine CAS No. 1260610-37-4

3,4-Difluoro-D-homophenylalanine

Cat. No.: B8096806
CAS No.: 1260610-37-4
M. Wt: 215.20 g/mol
InChI Key: CMYDRCBMHLOBSN-SECBINFHSA-N
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Description

3,4-Difluoro-D-homophenylalanine is a chemical compound with the molecular formula C10H11F2NO2 . It is also known as Fmoc-3,4-difluoro-D-homophenylalanine and Boc-3,4-difluoro-D-beta-homophenylalanine . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H11F2NO2 . The InChI code for this compound is 1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m0./s1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 251.66 . The compound is a white solid and has a melting point of 182-188 °C .

Safety and Hazards

The safety data sheet for Boc-3,4-difluoro-D-homophenylalanine indicates that it is for R&D use only and not for medicinal, household, or other use . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

(2R)-2-amino-4-(3,4-difluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYDRCBMHLOBSN-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(C(=O)O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC[C@H](C(=O)O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230074
Record name Benzenebutanoic acid, α-amino-3,4-difluoro-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260610-37-4
Record name Benzenebutanoic acid, α-amino-3,4-difluoro-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260610-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, α-amino-3,4-difluoro-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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